N-(4-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
Properties
Molecular Formula |
C18H14BrN3O3 |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H14BrN3O3/c19-11-5-7-12(8-6-11)20-17(25)18-10-9-15(23)22(18)14-4-2-1-3-13(14)16(24)21-18/h1-8H,9-10H2,(H,20,25)(H,21,24) |
InChI Key |
XNRRAWMECDJLIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[1,2-a]quinazoline Core
The domino reaction begins with Schiff base formation between 2-aminonorbornene hydroxamic acid and α-ketoglutaric acid under microwave irradiation (100°C, 1 h in ethanol). This step generates a quinazoline intermediate via ring-chain tautomerism, followed by a second ring-closure to yield the tricyclic methanopyrrolo[1,2-a]quinazoline derivative (Scheme 1).
Key conditions :
Carboxamide Functionalization
The N-(4-bromophenyl)carboxamide group is introduced via amide coupling between the tricyclic intermediate’s carboxylate and 4-bromoaniline. This step typically employs coupling agents like EDCl/HOBt in dichloromethane at room temperature.
Microwave-Assisted Retro Diels-Alder (RDA) Reaction
To optimize ring-strain relief and enhance regioselectivity, a microwave-induced RDA reaction is performed on the methanopyrrolo[1,2-a]quinazoline precursor.
Optimized protocol :
-
Solvent: 1,2-Dichlorobenzene (DCB)
-
Temperature: 250°C
-
Time: 20 min (microwave)
-
Outcome: Selective cleavage of the norbornene bridge, yielding the dihydropyrrolo[1,2-a]quinazoline skeleton.
Analytical Characterization
Post-synthesis, the compound is validated using:
-
NMR Spectroscopy :
-
X-ray Crystallography :
-
HPLC-MS :
Comparative Analysis of Synthetic Routes
The microwave-assisted domino-RDA approach outperforms conventional methods in yield and efficiency, albeit requiring advanced instrumentation.
Challenges and Optimization Opportunities
-
Byproduct Formation :
-
Solvent Selection :
-
Enantiomeric Purity :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The para-bromine atom on the phenyl ring serves as a reactive site for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF | Biaryl derivatives | Structural diversification | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, amine, toluene | Aryl amine-functionalized analogs | Bioactivity optimization |
The bromine's electronegativity facilitates displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions (60–80°C), as observed in analogous quinazoline systems.
Hydroxyl Group Reactivity
The 5-hydroxy group participates in derivatization reactions to enhance solubility or modulate electronic properties.
| Reaction Type | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, 0°C | Acetylated derivative | Improved lipophilicity | |
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | Methoxy analog | Altered hydrogen-bonding capacity | |
| Oxidation | KMnO₄, H₂SO₄, 60°C | Ketone formation | Enhanced electrophilicity |
Selective protection of the hydroxyl group (e.g., using TBSCl) is critical during multi-step syntheses to prevent side reactions.
Carboxamide Functionalization
The carboxamide moiety undergoes hydrolysis and condensation reactions:
The carboxamide’s NH group also participates in hydrogen bonding, influencing crystallinity and solubility.
Quinazoline Core Modifications
The fused pyrroloquinazoline system undergoes electrophilic and redox reactions:
| Reaction Type | Reagents/Conditions | Product | Purpose | Source |
|---|---|---|---|---|
| Electrophilic Substitution | HNO₃, H₂SO₄, 0°C | Nitro derivatives at C-6 or C-8 | Introduction of nitro groups for SAR | |
| Reduction | NaBH₄, MeOH, 25°C | Partial saturation of the quinazoline ring | Tuning aromaticity |
The electron-deficient quinazoline ring directs electrophiles to positions ortho/para to the carbonyl group.
Comparative Reactivity of Structural Analogs
Key differences in reactivity between bromophenyl and related derivatives:
| Compound Variation | Bromophenyl Reactivity | Chlorophenyl/Fluorophenyl Reactivity | Source |
|---|---|---|---|
| SNAr Rate (X = Br vs. Cl/F) | Faster (Br⁻ better leaving group) | Slower (Cl⁻, F⁻ poorer leaving groups) | |
| Cross-Coupling Efficiency | Higher yields with Br | Moderate to low yields with Cl/F |
Stability and Degradation Pathways
Critical stability considerations under storage and reaction conditions:
-
Photodegradation : UV light induces homolytic cleavage of the C–Br bond, forming aryl radicals.
-
Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades in strong acids/bases (pH <2 or >10).
-
Thermal Decomposition : Onset at 210°C via decarboxylation and ring-opening pathways.
This compound’s modular reactivity enables systematic structure-activity relationship (SAR) studies, particularly in antimicrobial and anticancer drug discovery. Ongoing research focuses on optimizing coupling reactions and stabilizing reactive intermediates for scalable synthesis .
Scientific Research Applications
Antimicrobial Applications
The antimicrobial properties of quinazoline derivatives have been extensively studied. N-(4-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has shown promising results against various bacterial and fungal strains.
Case Study: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial activity of similar quinazoline derivatives, compounds were tested against Bacillus subtilis, Staphylococcus aureus, and Candida albicans. Results indicated that certain derivatives exhibited significant antibacterial and antifungal activity comparable to standard antibiotics such as ampicillin and antifungals like fluconazole. The study emphasized the importance of structural modifications in enhancing the efficacy of these compounds .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Bacillus subtilis | Moderate |
| Compound B | Staphylococcus aureus | High |
| Compound C | Candida albicans | Significant |
Anticancer Applications
The potential anticancer properties of this compound have been explored in several studies. These compounds have demonstrated cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that derivatives of quinazoline exhibited significant cytotoxicity. The mechanism of action was attributed to the induction of apoptosis through the activation of intrinsic pathways. For instance, a derivative similar to this compound was found to inhibit cell proliferation by up to 70% at certain concentrations .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Anti-inflammatory Applications
The anti-inflammatory effects of quinazoline derivatives have garnered attention due to their potential therapeutic benefits in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
A study investigating the anti-inflammatory activity of a related compound demonstrated significant reduction in paw edema in a carrageenan-induced rat model. The compound showed effectiveness comparable to ibuprofen, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Ibuprofen | 65 |
| Test Compound | 60 |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structure and Functional Group Variations
Target Compound :
- Core : Pyrrolo[1,2-a]quinazoline with a fused dihydroquinazoline ring.
- Substituents : 4-Bromophenyl (carboxamide), 5-hydroxy, 1-oxo.
Analog 1 : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8, )
- Core : Pyrrolo-thiazolo-pyrimidine fused system.
- Substituents : 4-Methoxyphenyl, phenyl groups, and a triazole-thiol moiety.
- Key Differences : The thiazolo ring and triazole-thiol group introduce distinct electronic properties compared to the quinazoline core of the target compound. The methoxy group may reduce polarity relative to the hydroxyl group in the target .
Analog 2 : 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound 5, )
- Core : Pyrazole fused with a tetrahydroindole system.
- Substituents : 4-Bromophenyl (carbothioamide), dimethyl-tetrahydroindole.
- Key Differences : The carbothioamide (C=S) group and pyrazole core differ from the carboxamide (C=O) and quinazoline system in the target. This substitution may alter metabolic stability and binding affinity .
Physicochemical and Spectroscopic Data
| Property | Target Compound | Analog 1 (Compound 8) | Analog 2 (Compound 5) |
|---|---|---|---|
| Melting Point | Not reported | Not reported | 192–193°C |
| Yield | Not reported | Not reported | 80% |
| IR Peaks | Not reported | Not reported | 1651 cm⁻¹ (C=O), 1167 cm⁻¹ (C=S) |
| Key Functional Groups | 5-hydroxy, 1-oxo, carboxamide | Triazole-thiol, methoxyphenyl | Carbothioamide, bromophenyl |
Note: Data gaps for the target compound highlight the need for further experimental characterization.
Biological Activity
N-(4-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Overview
The compound features a quinazoline framework fused with a pyrrole moiety. Its molecular formula contributes to its diverse chemical reactivity and biological potential. The presence of the bromine atom on the phenyl ring and the hydroxyl group enhances its solubility and reactivity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Compounds within this structural class have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against Gram-positive and Gram-negative bacteria.
- Inhibition of Kinases : The compound has potential as an inhibitor of key enzymes such as epidermal growth factor receptor (EGFR), which is crucial in cancer progression.
Antitumor Activity
A study involving structurally similar quinazoline derivatives revealed potent antitumor properties. For instance, compounds were tested against the A549 lung cancer cell line, showing IC50 values ranging from 0.009 to 0.026 µM for EGFR inhibition . Such findings suggest that this compound may also possess similar or enhanced activity.
Antimicrobial Activity
Research has documented the antimicrobial properties of quinazoline derivatives. For example, a set of substituted quinazolines was tested for their activity against Pseudomonas aeruginosa and Escherichia coli, indicating promising results in inhibiting bacterial growth . The structural characteristics of this compound may contribute to similar antimicrobial efficacy.
Kinase Inhibition
The inhibition of EGFR is a critical mechanism in cancer therapeutics. Recent studies have shown that modifications to quinazoline structures can significantly enhance their inhibitory effects on EGFR autophosphorylation . Given the structural similarities, it is plausible that this compound may exhibit comparable or superior kinase inhibitory properties.
Comparative Analysis Table
The following table summarizes the biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-5-hydroxy... | Quinazoline-pyrrole framework | Antitumor, antimicrobial |
| 4-Bromophenol | Bromine and hydroxyl groups | Antimicrobial |
| Quinazoline Derivatives | Various substitutions | Antitumor |
| Pyrrolidine Alkaloids | Fused pyrrole structures | Antiviral and anticancer |
Q & A
What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Basic Research Question
Synthesis optimization requires attention to solvent selection, stoichiometry, and reaction conditions. For example, dimethylformamide (DMF) is commonly used as a solvent due to its polarity and ability to dissolve polar intermediates, as demonstrated in the synthesis of structurally related pyrazole-carboxamide derivatives . The use of coupling agents like EDCI/HOBt for amide bond formation (e.g., in carboxamide derivatives) ensures efficient activation of carboxylic acids, but stoichiometric ratios (e.g., 1.2 equivalents of base) must be carefully controlled to minimize side reactions .
Advanced Consideration :
Reproducibility challenges may arise due to trace moisture or incomplete activation of intermediates. Purification via preparative thin-layer chromatography (PTLC) or recrystallization (e.g., ethanol) is critical, as seen in yields ranging from 62% to 71% for analogous compounds .
How can researchers resolve discrepancies in reported enzyme inhibitory activities of structurally similar compounds?
Advanced Research Question
Contradictions in inhibitory data (e.g., IC₅₀ values) often stem from assay conditions (pH, temperature) or enzyme isoforms. For example, PubChem data for 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide shows potent activity against carbonic anhydrase and histone deacetylase, but variations in substrate concentrations or buffer systems can alter results . To address this:
- Perform dose-response curves under standardized conditions.
- Validate findings using orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
- Cross-reference with crystallographic data (e.g., maximum-likelihood refinement of enzyme-ligand complexes) .
What spectroscopic and computational methods are most reliable for confirming the stereochemical integrity of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) is essential for verifying regiochemistry and hydrogen bonding. For example, -NMR chemical shifts in the range δ 7.2–8.1 ppm confirm aromatic proton environments in pyrazole-quinazoline hybrids . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1630–1680 cm) .
Advanced Consideration :
For stereochemical analysis, density functional theory (DFT) calculations paired with NOESY/ROESY NMR can resolve ambiguities in diastereomeric ratios. The maximum-likelihood method in crystallographic refinement (e.g., REFMAC software) is also critical for resolving electron density maps in macromolecular complexes .
How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Advanced Research Question
SAR studies should systematically modify substituents while monitoring biological activity. For example:
- Electron-withdrawing groups : Bromine at the 4-position (as in the target compound) may enhance binding to hydrophobic enzyme pockets, as seen in bromophenyl-containing inhibitors .
- Hydroxy groups : The 5-hydroxy moiety could participate in hydrogen bonding with catalytic residues (e.g., in kinases or oxidoreductases).
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by synthesis of analogs (e.g., fluorophenyl or methyl substitutions) and in vitro validation .
What strategies mitigate low reproducibility in multi-step syntheses of pyrrolo-quinazoline derivatives?
Basic Research Question
Key factors include:
- Intermediate characterization : Validate each step via -NMR and LC-MS to ensure purity before proceeding.
- Temperature control : Room-temperature reactions (e.g., carbodiimide-mediated couplings) reduce decomposition risks .
- Catalyst selection : Heterogeneous copper catalysts improve oxidative cyclization efficiency in analogous oxazole syntheses .
Advanced Consideration :
Statistical experimental design (e.g., Design of Experiments, DoE) can identify critical variables (e.g., solvent volume, stirring rate) affecting yield and purity.
How can researchers address conflicting data on the compound’s solubility and stability in biological assays?
Advanced Research Question
Discrepancies often arise from solvent choice (DMSO vs. aqueous buffers) or storage conditions. For example:
- Solubility : Pre-saturate DMSO stocks with buffer to avoid precipitation upon dilution.
- Stability : Conduct LC-MS stability screens under assay conditions (e.g., 37°C, pH 7.4) to identify degradation products.
- Documentation : Report exact solvent percentages and incubation times, as seen in PubChem protocols for related carboxamides .
What computational tools are recommended for predicting metabolic pathways and toxicity profiles?
Basic Research Question
Use in silico tools like:
- SwissADME : Predicts bioavailability, cytochrome P450 interactions, and metabolic sites.
- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) based on structural alerts .
- Mold² : Generates molecular descriptors for QSAR modeling.
Advanced Consideration :
Combine these with molecular dynamics simulations (e.g., GROMACS) to study long-term stability in biological membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
